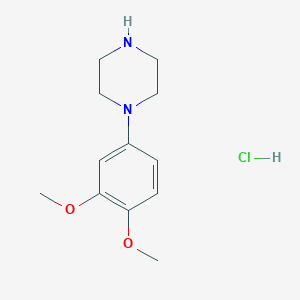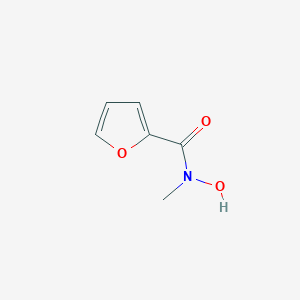
Tetrahydro-4-hydroxy-5,5-dimethyl-1H-pyrimidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrahydro-4-hydroxy-5,5-dimethyl-1H-pyrimidin-2-one (THP) is a compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. THP is a heterocyclic compound that contains a pyrimidine ring and a hydroxyl group, making it suitable for various biological and chemical reactions.
科学的研究の応用
Tetrahydro-4-hydroxy-5,5-dimethyl-1H-pyrimidin-2-one has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has been found to exhibit antitumor, antimicrobial, and anti-inflammatory activities. In addition, this compound has been shown to have potential as a drug delivery system due to its ability to form stable complexes with metal ions. This compound has also been used in the synthesis of organic materials, such as polymers and dendrimers, due to its unique chemical properties.
作用機序
The mechanism of action of Tetrahydro-4-hydroxy-5,5-dimethyl-1H-pyrimidin-2-one is not fully understood, but it is believed to be related to its ability to form stable complexes with metal ions. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In addition, this compound has been shown to have antimicrobial activity by disrupting the cell membrane of bacteria and fungi.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of DNA synthesis, the induction of oxidative stress, and the modulation of immune responses. This compound has also been shown to have a protective effect on the liver and kidneys, making it a potential therapeutic agent for liver and kidney diseases.
実験室実験の利点と制限
Tetrahydro-4-hydroxy-5,5-dimethyl-1H-pyrimidin-2-one has several advantages for lab experiments, including its low cost, high yield, and ease of synthesis. This compound is also stable under various conditions, making it suitable for long-term storage. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the research on Tetrahydro-4-hydroxy-5,5-dimethyl-1H-pyrimidin-2-one. One potential area of research is the development of this compound-based drug delivery systems for targeted drug delivery. Another area of research is the investigation of the potential therapeutic applications of this compound in liver and kidney diseases. In addition, the development of new synthetic methods for this compound and the investigation of its properties as a catalyst for chemical reactions are also potential future directions.
合成法
Tetrahydro-4-hydroxy-5,5-dimethyl-1H-pyrimidin-2-one can be synthesized using various methods, including the Biginelli reaction, the Kabachnik-Fields reaction, and the Hantzsch reaction. The most commonly used method for synthesizing this compound is the Biginelli reaction, which involves the condensation of an aldehyde, a β-ketoester, and urea in the presence of a catalyst. This method is preferred due to its simplicity, high yield, and low cost.
特性
CAS番号 |
15496-91-0 |
|---|---|
分子式 |
C6H12N2O2 |
分子量 |
144.17 g/mol |
IUPAC名 |
4-hydroxy-5,5-dimethyl-1,3-diazinan-2-one |
InChI |
InChI=1S/C6H12N2O2/c1-6(2)3-7-5(10)8-4(6)9/h4,9H,3H2,1-2H3,(H2,7,8,10) |
InChIキー |
GTNIOVHJFHUJMS-UHFFFAOYSA-N |
SMILES |
CC1(CNC(=O)NC1O)C |
正規SMILES |
CC1(CNC(=O)NC1O)C |
その他のCAS番号 |
15496-91-0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



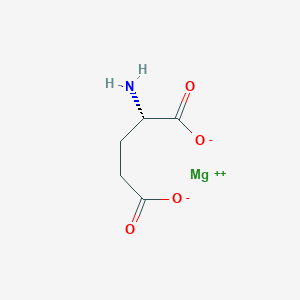
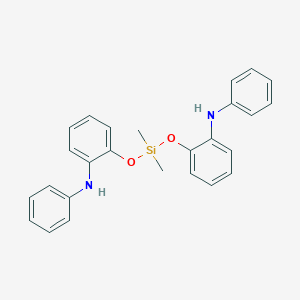
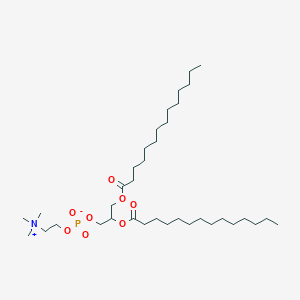
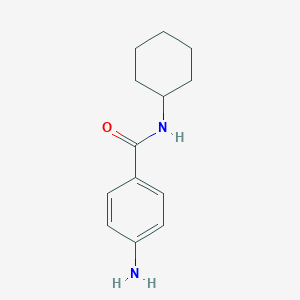
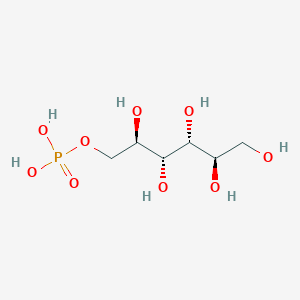
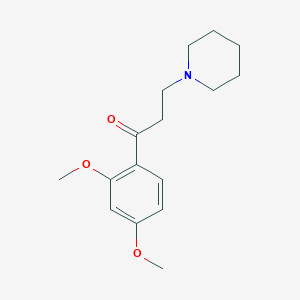

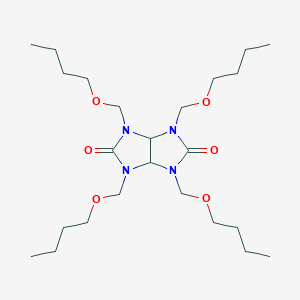
![Benzenesulfonic acid, 4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-](/img/structure/B98207.png)

